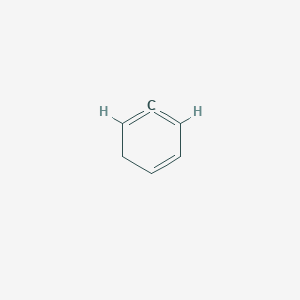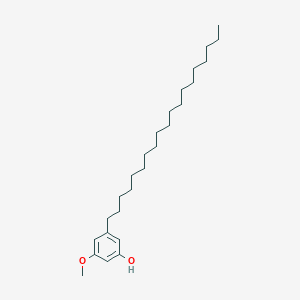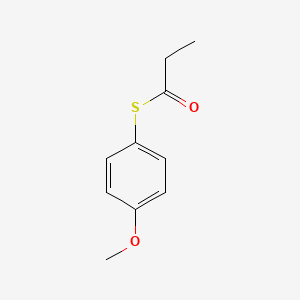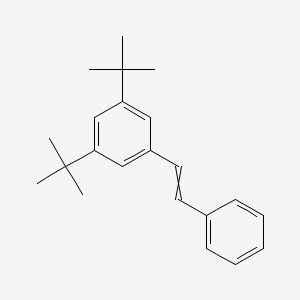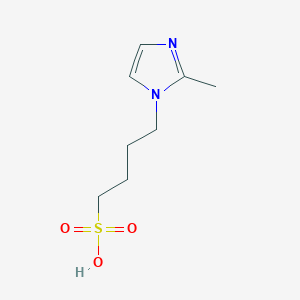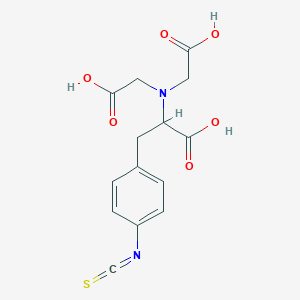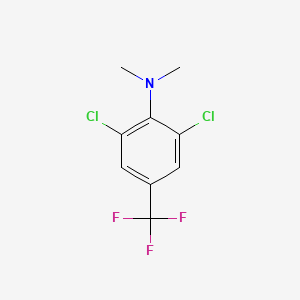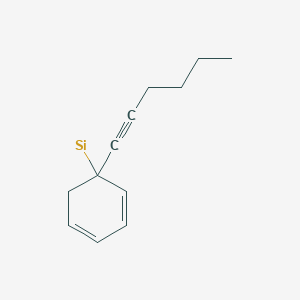
N,N-Dimethyl-N-pentyloctan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-pentyloctan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents. The structure of this compound consists of a central nitrogen atom bonded to three alkyl groups and one chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-pentyloctan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylamine with 1-chlorooctane under reflux conditions. The reaction proceeds as follows:
N,N-dimethylamine+1-chlorooctane→N,N-Dimethyl-N-pentyloctan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-pentyloctan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, which can facilitate the substitution of the chloride ion.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, depending on the nucleophile introduced.
Scientific Research Applications
N,N-Dimethyl-N-pentyloctan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in cell culture to study the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of disinfectants and sanitizers due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-pentyloctan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-octyloctan-1-aminium chloride
- N,N-Dimethyl-N-propylpropan-1-aminium chloride
Uniqueness
N,N-Dimethyl-N-pentyloctan-1-aminium chloride is unique due to its specific alkyl chain length, which influences its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it may offer a balance between hydrophobic and hydrophilic interactions, making it suitable for a wider range of applications.
Properties
CAS No. |
151645-62-4 |
|---|---|
Molecular Formula |
C15H34ClN |
Molecular Weight |
263.89 g/mol |
IUPAC Name |
dimethyl-octyl-pentylazanium;chloride |
InChI |
InChI=1S/C15H34N.ClH/c1-5-7-9-10-11-13-15-16(3,4)14-12-8-6-2;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LXRGFWWCMYEYRG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



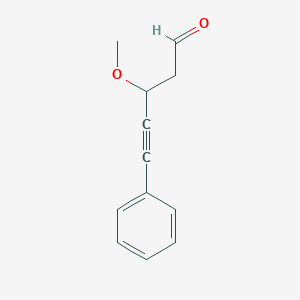
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
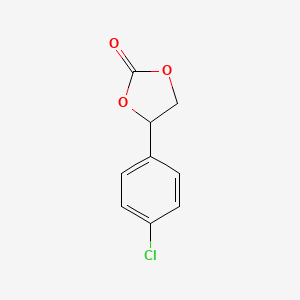
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
